molecular formula C28H36N2O6 B2892179 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine CAS No. 1372560-46-7

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine

Cat. No.: B2892179
CAS No.: 1372560-46-7
M. Wt: 496.604
InChI Key: DOIRWBXTHKYGSF-DEOSSOPVSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine (hereafter referred to by its full systematic name) is a chemically modified derivative of the amino acid L-ornithine. This compound features three protective groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) at the α-amino group, a standard acid-labile protecting group used in solid-phase peptide synthesis (SPPS).
  • Boc (t-butyloxycarbonyl) and i-propyl groups at the δ-amino position, enabling orthogonal deprotection strategies.

Ornithine, a non-proteinogenic amino acid, plays a critical role in urea cycle metabolism. Its modified derivatives, such as this compound, are primarily utilized in peptide synthesis to introduce branching or specific functional groups while maintaining compatibility with SPPS protocols. The dual δ-amino protection (Boc and i-propyl) offers versatility in selective deprotection, facilitating complex peptide architectures .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O6/c1-18(2)30(27(34)36-28(3,4)5)16-10-15-24(25(31)32)29-26(33)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,10,15-17H2,1-5H3,(H,29,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRWBXTHKYGSF-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine, often abbreviated as Fmoc-L-Orn(Boc)-OH, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound is particularly notable for its applications in drug development due to its ability to modify peptide structures, enhancing their stability and bioactivity. This article explores the biological activity of Fmoc-L-Orn(Boc)-OH, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Fmoc-L-Orn(Boc)-OH is characterized by the following structural features:

  • Fmoc Group : A protective group that enhances the stability of the amino acid during synthesis.
  • Boc Group : Another protective group that provides steric hindrance, influencing the reactivity of the nitrogen atom in ornithine.
  • Ornithine Backbone : An amino acid that plays a crucial role in various metabolic processes.

Structural Formula

C20H28N2O4\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{4}

The biological activity of Fmoc-L-Orn(Boc)-OH is primarily linked to its role in peptide synthesis. It serves as a building block for peptides that can modulate various biological processes, including:

  • Cell Signaling : Peptides synthesized using Fmoc-L-Orn(Boc)-OH can interact with receptors, influencing signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.

Case Studies

  • Peptide Synthesis for Drug Development :
    • A study demonstrated the synthesis of bioactive peptides using Fmoc-L-Orn(Boc)-OH as a key building block. These peptides showed enhanced binding affinity to target proteins involved in cancer progression, suggesting potential therapeutic applications .
  • Neurotransmitter Modulation :
    • Research indicated that peptides incorporating Fmoc-L-Orn(Boc)-OH could modulate neurotransmitter release in neuronal cultures. This modulation was linked to increased levels of GABA and glutamate, which are critical for synaptic transmission .
  • Antimicrobial Peptides :
    • A series of antimicrobial peptides synthesized with Fmoc-L-Orn(Boc)-OH exhibited significant activity against Gram-positive bacteria. These findings highlight the compound's potential in developing new antibiotics .

Table 1: Biological Activity of Peptides Synthesized with Fmoc-L-Orn(Boc)-OH

Peptide NameActivity TypeTarget/PathwayReference
Peptide AAnticancerProtein Kinase Inhibition
Peptide BNeurotransmitter ModulationGABA Receptor Activation
Peptide CAntimicrobialBacterial Cell Membrane Disruption

Table 2: Comparison of Biological Activities

CompoundMechanism of ActionObserved Effects
Fmoc-L-Orn(Boc)-OHPeptide SynthesisEnhanced Stability
Derivative 1Receptor BindingIncreased Cell Signaling
Derivative 2Antimicrobial ActivityBacterial Growth Inhibition

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual δ-amino protection. Below is a comparative analysis with structurally analogous Fmoc-protected amino acids:

Table 1: Structural Comparison
Compound Name Backbone Amino Acid Protective Groups Molecular Formula (Estimated) Molecular Weight (g/mol) Key Applications
Target Compound L-Ornithine α-Fmoc; δ-Boc, δ-i-propyl ~C₂₇H₃₉N₃O₆ ~550–600 (estimated) Orthogonal SPPS, branched peptides
Fmoc-L-Orn(Palm)-OH L-Ornithine α-Fmoc; δ-palmitoyl C₃₆H₅₂N₂O₅ 592.83 Lipidated peptides, drug delivery
Fmoc-L-Dap(Octanoyl)-OH L-2,3-diaminopropionic acid α-Fmoc; β-octanoyl C₂₆H₃₂N₂O₅ 452.54 Hydrophobic peptide modifications
Fmoc-L-Asp-NH₂ L-Aspartic Acid α-Fmoc; side-chain amide C₁₉H₁₈N₂O₅ 354.36 Asparagine mimicry, glycopeptides
Fmoc-L-Phe(3-F,4-Cl)-OH L-Phenylalanine α-Fmoc; 3-fluoro, 4-chloro substituents C₂₄H₁₉ClFNO₄ 439.87 Fluorogenic probes, bioconjugation
Key Observations:
  • Backbone Diversity: The target compound uses ornithine, which has a longer side chain (δ-amino group) compared to diaminopropionic acid (Dap) in or phenylalanine in . This allows for modifications at a distinct structural position.
  • Protective Group Chemistry : Unlike Fmoc-L-Orn(Palm)-OH, which incorporates a lipidated palmitoyl group for enhanced membrane permeability , the target compound employs Boc and i-propyl groups. These are less lipophilic, improving aqueous solubility while retaining orthogonal deprotection utility.
  • Orthogonality: The dual δ-protection (Boc and i-propyl) enables sequential deprotection steps, a feature absent in mono-protected analogs like Fmoc-L-Asp-NH₂ .

Q & A

Q. What is the role of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine in solid-phase peptide synthesis (SPPS)?

This compound is a protected ornithine derivative used to introduce ornithine residues into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the t-butyloxycarbonyl (Boc) and i-propyl groups protect the δ-amino side chain. These orthogonal protecting groups enable selective deprotection under acidic (Boc) or basic (Fmoc) conditions, facilitating stepwise peptide elongation .

Q. How do the protecting groups in this compound influence its stability during peptide synthesis?

  • Fmoc : Removed under mild basic conditions (e.g., 20% piperidine in DMF), making it compatible with acid-labile resins.
  • t-BuO (Boc) : Cleaved with trifluoroacetic acid (TFA), allowing selective side-chain deprotection post-synthesis.
  • i-propyl : Enhances steric protection of the δ-amino group, reducing unintended side reactions like alkylation or acylation during coupling steps .

Q. What safety protocols are critical when handling this compound?

  • Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (P280, P262) .
  • Work in a fume hood to prevent inhalation of dust (P261) .
  • Store at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this ornithine derivative into hydrophobic peptide sequences?

  • Activation : Use coupling agents like HBTU or HATU with DIPEA in DMF to enhance reactivity .
  • Solubility : Pre-dissolve the compound in DMF:DCM (1:1) to mitigate aggregation in hydrophobic environments.
  • Monitoring : Track reaction progress via Kaiser test or TLC (Rf shift after coupling) .

Q. What side reactions are associated with this compound, and how can they be minimized?

  • Aspartimide formation : Likely during prolonged TFA treatment. Mitigate by using low-temperature (0–4°C) cleavage or adding scavengers like water or triisopropylsilane .
  • Incomplete deprotection : Optimize Boc removal with TFA:DCM (95:5) for 30–60 minutes .
  • Racemization : Reduce by coupling at 0–4°C and avoiding excessive base (DIPEA) .

Q. What analytical methods validate the purity and structural integrity of this compound post-synthesis?

  • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to confirm purity (≥95%) .
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+: ~592.83 for similar derivatives) .
  • NMR : ¹H/¹³C NMR to confirm stereochemistry and absence of residual protecting groups .

Methodological Considerations

Q. How does the steric bulk of the i-propyl group impact peptide chain elongation?

The i-propyl group on the δ-nitrogen introduces steric hindrance, which can slow coupling kinetics. To address this:

  • Increase coupling time (2–4 hours) or use double coupling protocols.
  • Employ microwave-assisted synthesis (50°C, 30 W) to enhance reaction rates without racemization .

Q. What strategies ensure compatibility with click chemistry or bioconjugation techniques?

  • Orthogonal protection : Retain the Boc group for post-synthetic modification (e.g., CuAAC click chemistry with azide-functionalized probes).
  • Solubility adjustment : Use DMSO as a co-solvent to improve reactivity in aqueous-organic hybrid systems .

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